molecular formula C14H17NO4 B1289771 Boc-4-aminocinnamic acid

Boc-4-aminocinnamic acid

Cat. No.: B1289771
M. Wt: 263.29 g/mol
InChI Key: IJZRVXKMOGZXQD-RMKNXTFCSA-N
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Description

Boc-4-aminocinnamic acid (systematic name: 4-[(tert-butoxycarbonyl)amino]cinnamic acid) is a protected aromatic amino acid derivative widely used in organic synthesis and peptide chemistry. This compound features a tert-butoxycarbonyl (Boc) group protecting the amino functionality at the para position of a benzoic acid scaffold . Key properties include:

  • Molecular Formula: C₁₂H₁₅NO₄
  • Molecular Weight: 237.25 g/mol
  • Physical State: White to off-white crystalline solid
  • Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DCM) but poorly soluble in water .
  • Melting Point: ~200 °C (with decomposition) .

The Boc group enhances stability during synthetic workflows, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid). This compound is pivotal in peptide coupling, drug conjugation, and as a precursor for bioactive molecules .

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

(E)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]prop-2-enoic acid

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-11-7-4-10(5-8-11)6-9-12(16)17/h4-9H,1-3H3,(H,15,18)(H,16,17)/b9-6+

InChI Key

IJZRVXKMOGZXQD-RMKNXTFCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)/C=C/C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C=CC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Deprotection Reactions

The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM). This step is crucial in peptide synthesis to regenerate the free amino group for subsequent coupling.

Mechanism:

Boc 4 aminocinnamic acidTFA DCM4 aminocinnamic acid+CO2+ CH3 3CH\text{Boc 4 aminocinnamic acid}\xrightarrow{\text{TFA DCM}}\text{4 aminocinnamic acid}+\text{CO}_2+\text{ CH}_3\text{ }_3\text{CH}

Optimized Parameters:

  • Acid concentration: 20–50% TFA in DCM

  • Time: 30–60 minutes

  • Temperature: 0–4°C (prevents side reactions).

Polymerization and Crosslinking

Boc-4-aminocinnamic acid derivatives are used in synthesizing thermally stable polyimides. Photodimerization of its precursor, 4-aminocinnamic acid, generates crosslinked structures for high-performance materials .

Reaction Scheme:

2×Boc 4 aminocinnamic acidUV LightDimerized cyclohexane derivative+2×CO22\times \text{Boc 4 aminocinnamic acid}\xrightarrow{\text{UV Light}}\text{Dimerized cyclohexane derivative}+2\times \text{CO}_2

Key Findings:

  • Thermal Stability : Resulting polyimides exhibit TgT_g (glass transition temperature) > 300°C.

  • Mechanical Strength : Enhanced rigidity due to aromatic stacking .

Stability and Reactivity Under Various Conditions

The compound’s reactivity is influenced by solvent polarity, temperature, and pH:

ConditionReactivity/Stability
Acidic (pH < 3) Boc group remains stable; carboxyl group protonated
Basic (pH > 10) Boc group hydrolyzes; side reactions possible
Organic Solvents High solubility in DMSO, DMF, and DCM

Experimental data confirm susceptibility to basic hydrolysis, making it unsuitable for alkaline environments .

Table 1: Comparative Analysis of Deprotection Methods

MethodReagentsTime (min)Yield (%)Purity (%)
Acidic Deprotection30% TFA in DCM459598
Thermal DeprotectionHCl (gas) in dioxane1208290

Table 2: Coupling Reagent Efficiency

Reagent SystemSolventCoupling Efficiency (%)
DCC/HOBtDMF98
EDCl/HOAtDCM94

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Boc-4-aminocinnamic acid analogs and related Boc-protected aromatic acids:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Applications Reference
Boc-4-aminobenzoic acid C₁₂H₁₅NO₄ Boc-amino, carboxylic acid 237.25 Peptide synthesis, drug intermediates
Boc-4-nitro-D-phenylalanine C₁₄H₁₇N₂O₆ Boc-amino, nitro, carboxylic acid 325.30 Nitration studies, enzyme inhibitors
Boc-4-Trifluoromethyl-L-Phenylalanine C₁₅H₁₆F₃NO₄ Boc-amino, CF₃, carboxylic acid 347.29 Fluorinated drug candidates
Boc-4-(3-aminophenyl)butanoic acid C₁₅H₂₁NO₄ Boc-amino, phenyl, butanoic acid 279.33 Bioconjugation, polymer chemistry
α-Cyano-4-hydroxycinnamic acid C₁₀H₇NO₃ Cyano, hydroxyl, carboxylic acid 189.17 MALDI matrix, UV absorption studies

Reactivity and Solubility Profiles

  • Electronic Effects: Nitro and Trifluoromethyl Groups: Electron-withdrawing groups (e.g., -NO₂ in Boc-4-nitro-D-phenylalanine, -CF₃ in Boc-4-Trifluoromethyl-L-Phenylalanine) reduce electron density on the aromatic ring, enhancing electrophilic substitution resistance but increasing acidity of adjacent protons . Hydroxyl and Cyano Groups: α-Cyano-4-hydroxycinnamic acid exhibits strong UV absorption and hydrogen-bonding capacity, making it ideal for MALDI-TOF mass spectrometry .
  • Solubility: Boc-4-aminobenzoic acid dissolves readily in DCM and DMSO, whereas Boc-4-(3-aminophenyl)butanoic acid’s longer aliphatic chain may improve solubility in less polar solvents . α-Cyano-4-hydroxycinnamic acid is sparingly soluble in water but dissolves in acetonitrile or methanol .

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